

Chemical and physical properties of 3,6-dichloro-2-pyridinecarboxylic acid

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Compound of Interest

Compound Name: Clopyralid

Cat. No.: B1669233

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In-Depth Technical Guide: 3,6-Dichloro-2-Pyridinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-Dichloro-2-pyridinecarboxylic acid, also widely known by its common name **clopyralid**, is a synthetic organochlorine compound. It belongs to the picolinic acid family of chemicals and is utilized primarily as a selective, systemic herbicide for the control of broadleaf weeds.[1] Beyond its agricultural applications, this compound serves as a versatile building block in chemical synthesis, with potential applications in the development of pharmaceutical and specialty chemicals.[2] This guide provides a comprehensive overview of its chemical and physical properties, experimental protocols for its synthesis and analysis, and an exploration of its known biological activities and signaling pathways.

Chemical and Physical Properties

3,6-Dichloro-2-pyridinecarboxylic acid is a white to off-white crystalline solid under standard conditions.[3][4] A summary of its key chemical and physical properties is presented in the tables below for easy reference and comparison.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	3,6-dichloropyridine-2-carboxylic acid
Common Name	Clopyralid[1]
Synonyms	3,6-Dichloropicolinic acid[4]
CAS Number	1702-17-6[3]
Molecular Formula	C ₆ H ₃ Cl ₂ NO ₂ [3]
SMILES	<chem>C1=C(C=NC(=C1Cl)C(=O)O)Cl</chem>
InChI Key	HUBANNPOLNYSAD-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties

Property	Value
Molecular Weight	192.00 g/mol
Appearance	White to light yellow crystalline powder[4]
Melting Point	151-153 °C[5]
Boiling Point	Data not readily available
Density	~1.43 g/cm ³ (estimate)
pKa	2.32
Solubility	Water: 1.0 g/L; Organic Solvents: Soluble in acetone and methanol.
Vapor Pressure	0.002 Pa at 25°C

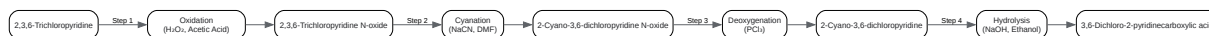
Experimental Protocols

Synthesis

Several methods for the synthesis of 3,6-dichloro-2-pyridinecarboxylic acid have been reported. Two common approaches are outlined below.

A multi-step synthesis starting from 2,3,6-trichloropyridine is detailed in the patent literature.[6] The general workflow involves oxidation, cyanation, deoxygenation, and finally hydrolysis to yield the desired product.

Experimental Workflow: Synthesis from 2,3,6-Trichloropyridine



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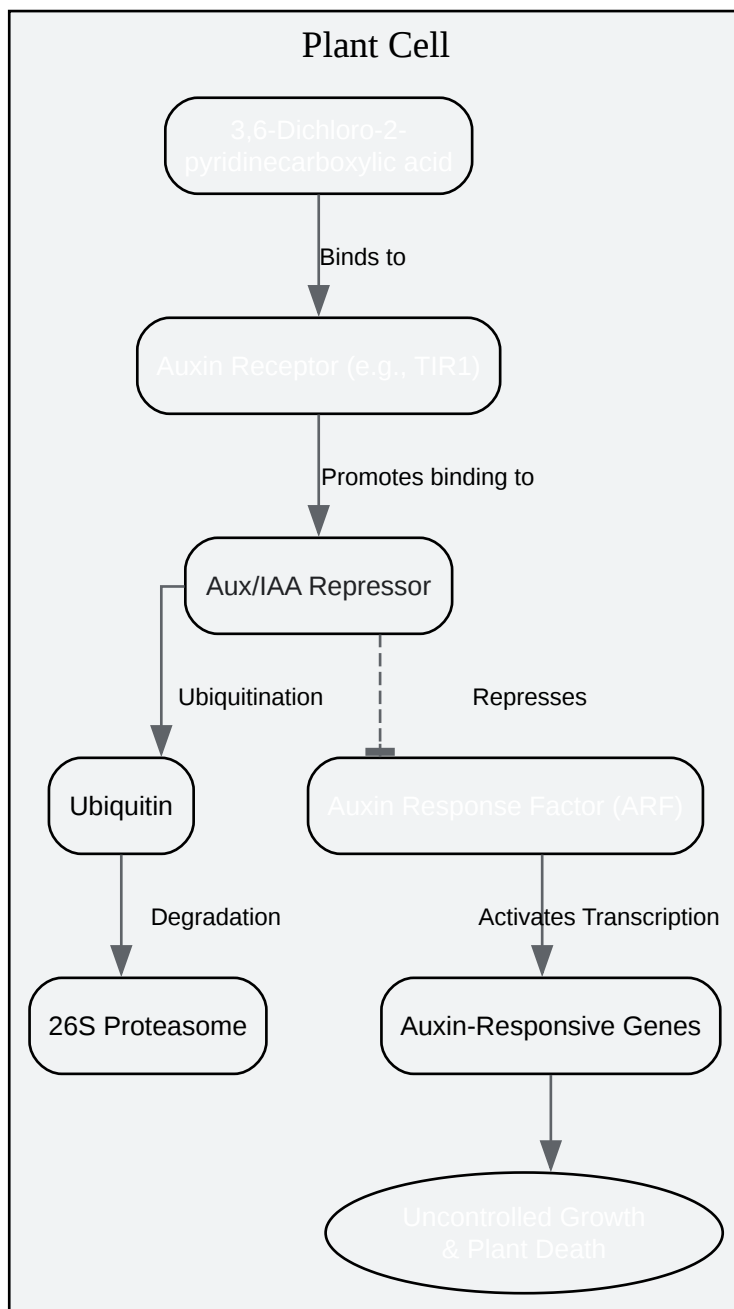
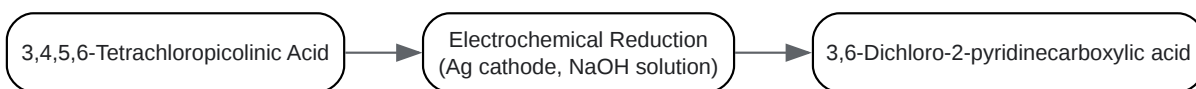
Caption: Multi-step synthesis of 3,6-dichloro-2-pyridinecarboxylic acid.

Detailed Methodology:

- **Oxidation:** 2,3,6-trichloropyridine is dissolved in glacial acetic acid with a catalyst (e.g., molybdenum trioxide). Hydrogen peroxide is added dropwise at an elevated temperature (e.g., 80°C). After the reaction is complete, the catalyst is filtered, and the solvent is concentrated to yield 2,3,6-trichloropyridine N-oxide.[6]
- **Cyanation:** The N-oxide is dissolved in a solvent like DMF, and a cyanide source (e.g., sodium cyanide) is added. The reaction is heated, and upon completion, the product, 2-cyano-3,6-dichloropyridine N-oxide, is isolated, often by recrystallization from ethanol.[6]
- **Deoxygenation:** The cyano-N-oxide is treated with a deoxygenating agent such as phosphorus trichloride. The resulting 2-cyano-3,6-dichloropyridine is then isolated.[6]
- **Hydrolysis:** The 2-cyano-3,6-dichloropyridine is hydrolyzed using a base like sodium hydroxide in an alcoholic solvent. Acidification of the reaction mixture then precipitates the final product, 3,6-dichloro-2-pyridinecarboxylic acid.[6]

An alternative, high-yield method involves the electrochemical reduction of 3,4,5,6-tetrachloropicolinic acid.[7]

Experimental Workflow: Electrochemical Synthesis



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